1-(3,4-Dimethoxyphenyl)decan-1-one
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Overview
Description
1-(3,4-Dimethoxyphenyl)-1-decanone is an organic compound characterized by a decanone backbone substituted with a 3,4-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dimethoxyphenyl)-1-decanone typically involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable decanone precursor under basic or acidic conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the condensation reaction between 3,4-dimethoxybenzaldehyde and decanone .
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation processes. For example, the reduction of 3,4-dimethoxyacetophenone using hydrogen gas in the presence of a catalyst can yield 1-(3,4-dimethoxyphenyl)-1-decanone . This method is scalable and can produce high-purity products suitable for further applications.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dimethoxyphenyl)-1-decanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Formation of 3,4-dimethoxybenzoic acid.
Reduction: Formation of 1-(3,4-dimethoxyphenyl)-1-decanol.
Substitution: Formation of halogenated derivatives like 3,4-dimethoxyphenyl bromide.
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)-1-decanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethoxyphenyl)-1-decanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .
Comparison with Similar Compounds
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- 3,4-Dimethoxyphenyl-β-D-glucopyranoside
- 4-(But-2-enyloxy)-1,2-dimethoxybenzene
Uniqueness: 1-(3,4-Dimethoxyphenyl)-1-decanone is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its long alkyl chain and methoxy-substituted phenyl ring make it a versatile compound for various synthetic and research applications .
Properties
Molecular Formula |
C18H28O3 |
---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)decan-1-one |
InChI |
InChI=1S/C18H28O3/c1-4-5-6-7-8-9-10-11-16(19)15-12-13-17(20-2)18(14-15)21-3/h12-14H,4-11H2,1-3H3 |
InChI Key |
RRCYPWJEDCIRNR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)C1=CC(=C(C=C1)OC)OC |
Origin of Product |
United States |
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